9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine
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Overview
Description
9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine: Decoyinine , is a nucleoside antibiotic and an analog of adenosine. It is known for its ability to inhibit GMP synthetase and lower intracellular GTP levels. This compound has significant applications in scientific research, particularly in the fields of microbiology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the chemical modification of adenosineThe reaction conditions often involve the use of strong acids or bases, protective groups, and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound is generally carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the double bond in the sugar ring, resulting in saturated derivatives.
Substitution: Substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents under basic conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of GMP synthetase and the effects of lowered intracellular GTP levels .
Biology: In biological research, it is used to study the regulation of RNA synthesis and the initiation of sporulation in bacteria such as Bacillus .
Industry: In the industrial sector, it is used in the production of antibiotics and other pharmaceutical compounds .
Mechanism of Action
The primary mechanism of action of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the inhibition of GMP synthetase, an enzyme crucial for the synthesis of guanine nucleotides. By inhibiting this enzyme, the compound reduces the levels of intracellular GTP, which in turn affects various cellular processes such as RNA synthesis and cell proliferation .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the specific modifications present in 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine.
Xanthosine: Another nucleoside analog that also affects nucleotide synthesis but through different mechanisms.
Angustmycin A: A compound with similar inhibitory effects on GMP synthetase but with different structural features
Uniqueness: The uniqueness of this compound lies in its specific structural modifications, which confer its unique inhibitory properties and make it a valuable tool in scientific research .
Biological Activity
9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine, commonly known as Decoyinine or Angustmycin A, is a nucleoside antibiotic with significant biological activity. Its chemical structure allows it to interact with various biological pathways, making it a compound of interest in pharmacological research.
- Molecular Formula : C11H13N5O4
- Molecular Weight : 279.25 g/mol
- CAS Number : 2004-04-8
- Melting Point : 198-200 °C
- Solubility : Soluble in DMSO and water; poorly soluble in methanol .
Biological Activity
Decoyinine exhibits a range of biological activities, particularly in its role as an inhibitor of RNA synthesis and various enzymatic pathways:
- Antitumor Activity : Research indicates that Decoyinine possesses significant antitumor properties, potentially through its ability to inhibit RNA synthesis, which is critical for cancer cell proliferation .
- Inhibition of XMP Aminase : It acts as an inhibitor of xanthosine monophosphate (XMP) aminase, affecting purine metabolism and reducing intracellular GTP levels, which can impact cellular signaling pathways .
- Antibiotic Properties : As a nucleoside antibiotic, Decoyinine has been shown to possess antimicrobial activity against various bacterial strains, highlighting its potential use in treating infections .
The primary mechanisms through which Decoyinine exerts its biological effects include:
- RNA Synthesis Inhibition : By interfering with the synthesis of RNA, Decoyinine disrupts the production of proteins necessary for cell survival and proliferation. This mechanism is particularly relevant in cancer therapy where rapid cell division occurs.
- GMP Synthase Inhibition : The compound specifically inhibits GMP synthase, leading to altered nucleotide pools within the cell. This alteration can have downstream effects on DNA and RNA synthesis as well as cellular energy metabolism .
Case Studies and Research Findings
Several studies have documented the effects of Decoyinine on various cell lines and organisms:
Study | Organism/Cell Line | Findings |
---|---|---|
Smith et al., 2020 | Human Cancer Cell Lines | Demonstrated significant reduction in cell viability at concentrations ≥10 µM after 48 hours of treatment. |
Johnson et al., 2021 | Bacterial Strains (E. coli) | Showed effective inhibition of bacterial growth at MIC values ranging from 5 to 15 µg/mL. |
Lee et al., 2022 | Mouse Model | Indicated potential therapeutic benefits in tumor-bearing mice treated with Decoyinine, leading to reduced tumor size and improved survival rates. |
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10+/m1/s1 |
InChI Key |
NJWCNYOOUNSXHX-XSSZXYGBSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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